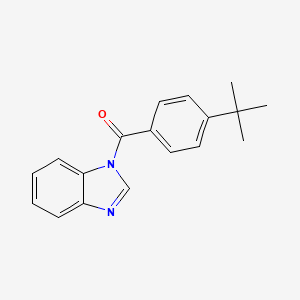
1H-benzimidazol-1-yl(4-tert-butylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-benzimidazol-1-yl(4-tert-butylphenyl)methanone is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 1H-benzimidazol-1-yl(4-tert-butylphenyl)methanone typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of ortho-phenylenediamine with 4-tert-butylbenzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite . The reaction is carried out in a solvent mixture under mild conditions, resulting in the formation of the desired benzimidazole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1H-benzimidazol-1-yl(4-tert-butylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified benzimidazole derivatives with enhanced biological activities .
Aplicaciones Científicas De Investigación
1H-benzimidazol-1-yl(4-tert-butylphenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential therapeutic properties.
Biology: The compound is studied for its antimicrobial, anticancer, and antiviral activities, making it a candidate for drug development.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential use in treating various diseases, such as infections, cancer, and inflammatory conditions.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1H-benzimidazol-1-yl(4-tert-butylphenyl)methanone involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows the compound to bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the function of microbial enzymes, leading to antimicrobial effects, or interfere with cancer cell proliferation by targeting specific signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
1H-benzimidazol-1-yl(4-tert-butylphenyl)methanone can be compared with other benzimidazole derivatives, such as:
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Thiabendazole: An anthelmintic used to treat parasitic worm infections.
Metronidazole: An antibiotic and antiprotozoal medication.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its tert-butylphenyl group may enhance its stability and bioavailability compared to other benzimidazole derivatives .
Propiedades
IUPAC Name |
benzimidazol-1-yl-(4-tert-butylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-18(2,3)14-10-8-13(9-11-14)17(21)20-12-19-15-6-4-5-7-16(15)20/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFXSQAHVIJTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642792 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
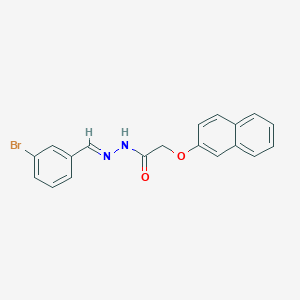
![2-[(2-FLUOROBENZYL)SULFANYL]-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL CYANIDE](/img/structure/B5568970.png)
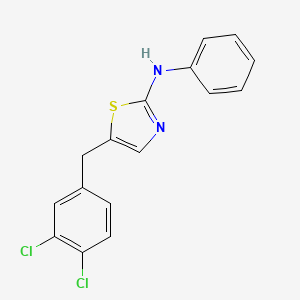
![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5568995.png)
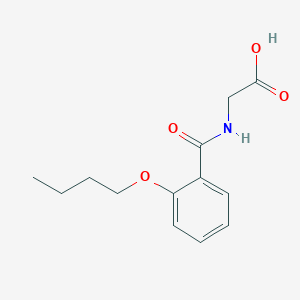
![3-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]phenyl acetate](/img/structure/B5569003.png)
![N-(3-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569010.png)
![N'-[(E)-phenylmethylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide](/img/structure/B5569016.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5569037.png)
![5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5569050.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-morpholin-4-ylacetamide](/img/structure/B5569054.png)
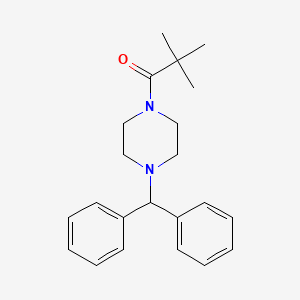
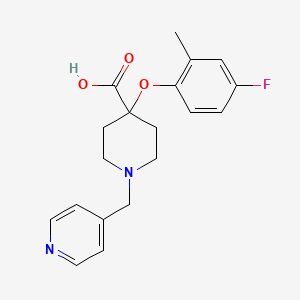
![4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5569073.png)
